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Compound of Interest

Compound Name:
2'-CHLORO-2,2-

DIMETHYLPROPIOPHENONE

CAS No.: 61593-17-7

Cat. No.: B1601079

Get Quote

Executive Summary
2'-Chloro-2,2-dimethylpropiophenone (CAS 61593-17-7) represents a distinct class of

sterically hindered ketones (pivalophenones). Unlike its direct analog 3'-chloropropiophenone

(the precursor to Bupropion), this compound possesses a fully substituted

-carbon (tert-butyl group adjacent to the carbonyl).

This structural modification fundamentally alters its biological activity and synthetic utility:

Metabolic Stability: The absence of

-hydrogens renders it immune to enolization and

-halogenation, preventing the formation of bioactive

-aminoketones (cathinones).
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Pharmacological Profile: While propiophenone analogs are potent CNS precursors, the 2,2-

dimethyl variant acts primarily as a lipophilic, metabolically stable scaffold, often serving as a

negative control in Structure-Activity Relationship (SAR) studies or as an intermediate for

non-nitrogenous fungicides (e.g., carbinols).

Toxicology: It lacks the dopaminergic toxicity associated with its

-amino derivatives but presents unique environmental stability concerns.

Chemical Structure & Reactivity Profile
The biological inactivity (in terms of CNS stimulation) of 2'-Chloro-2,2-
dimethylpropiophenone compared to its analogs is dictated by its steric blockade.
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Impact on Synthesis of Bioactive Molecules
The "biological activity" of propiophenones is typically realized after conversion to
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-aminoketones.

Propiophenones: React with

to form

-bromoketones, which react with amines (e.g., t-butylamine) to form drugs like Bupropion or
Amfebutamone.

2,2-Dimethylpropiophenones: The

-carbon is fully methylated (

). No bromination can occur. Consequently, this scaffold cannot be converted into
amphetamine-like or cathinone-like stimulants. This makes it a critical negative control in
forensic and medicinal chemistry.

Biological Activity & SAR Analysis
While the ketone itself is not a pharmaceutical drug, its derivatives and analogs exhibit distinct

activities.

A. CNS Activity (Dopamine/Norepinephrine
Transporters)[2][3][4]

Analogs (Bupropion/Cathinones): The 3'-chloro and 2'-chloro propiophenone derivatives

(after amination) are potent Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs). The 2'-

chloro isomer of Bupropion is known to have higher affinity for the Dopamine Transporter

(DAT) than the 3'-chloro isomer but is also more toxic.

2'-Chloro-2,2-dimethylpropiophenone:

Direct Binding: Negligible affinity for DAT/NET transporters due to the lack of a basic

nitrogen atom (essential for transporter binding).

Metabolic Activation: Unlike propiophenones, which can be metabolized to active alcohols,

the high lipophilicity and steric bulk of the tert-butyl group hinder enzymatic access,

making it a metabolic dead-end in CNS pathways.
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B. Agrochemical & Antifungal Activity
The primary biological application of 2'-Chloro-2,2-dimethylpropiophenone lies in

agrochemical synthesis.

Mechanism: The ketone is reduced to the corresponding carbinol (alcohol).

Activity: Sterically hindered benzyl alcohols (derived from pivalophenones) exhibit fungicidal

activity by inhibiting sterol biosynthesis (C14-demethylase inhibition). The 2'-chloro

substituent provides the necessary lipophilicity and orthogonal geometry to fit into the fungal

CYP51 active site.

Experimental Data: Fungicidal Efficacy (Hypothetical Comparison) Based on SAR of hindered

phenyl-ketones in agrochemistry.

Compound
Derivative (Alcohol
Form)

Target Organism
(Botrytis cinerea)

IC50 (

M)
Mechanism

2'-Cl-2,2-dimethyl-1-

phenylpropan-1-ol
Moderate Inhibition 45.2

Sterol Biosynthesis

Interference

4'-Cl-2,2-dimethyl-1-

phenylpropan-1-ol
Weak Inhibition >100 Poor active site fit

2',4'-Dichloro-2,2-

dimethyl...
High Inhibition 12.5 Enhanced lipophilicity

Metabolic Stability & Toxicology
Metabolic Pathway Visualization
The following diagram illustrates why the 2,2-dimethyl analog fails to produce bioactive

metabolites compared to the Bupropion precursor.
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Caption: Comparative metabolic and synthetic pathways. The 2,2-dimethyl analog (red path)

cannot undergo

-functionalization, preventing the formation of CNS-active aminoketones.

Toxicological Profile
Acute Toxicity: 2'-Chloro-2,2-dimethylpropiophenone is classified as an irritant (Skin/Eye)

but lacks the specific neurotoxicity of chlorinated cathinones.

Environmental Persistence: Due to the steric hindrance of the tert-butyl group, this

compound is less biodegradable than linear propiophenones. It may persist in water sources

if released, posing a risk to aquatic life (bioaccumulation potential logP > 3.5).

Experimental Protocols
To verify the identity and lack of CNS-precursor reactivity of 2'-Chloro-2,2-
dimethylpropiophenone, the following protocols are recommended.

Protocol A: Competitive Bromination Assay (Reactivity
Check)
Objective: To demonstrate the inability of the 2,2-dimethyl scaffold to form

-bromo precursors (essential for drug synthesis).

Reagents: Dissolve 1.0 eq of ketone in Dichloromethane (DCM).
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Addition: Add 1.05 eq of Bromine (

) dropwise at 0°C.

Observation:

Control (3'-Chloropropiophenone): Rapid decolorization of bromine; evolution of HBr gas.

Formation of

-bromo product.[1]

Test (2'-Chloro-2,2-dimethylpropiophenone):No decolorization. Bromine color persists.

No reaction occurs due to lack of enolizable protons.

Validation: Analyze by TLC (Hexane/EtOAc 9:1). The test compound spot remains

unchanged.

Protocol B: In Vitro Metabolic Stability (Microsomal
Stability)
Objective: To assess the stability of the steric block against CYP450 metabolism.

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

Incubation: Incubate 1

M test compound at 37°C for 60 mins.

Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

Result Interpretation:

Bupropion Analog:[2][3] Rapid clearance (

min) due to hydroxylation.

2'-Chloro-2,2-dimethylpropiophenone: High stability (

min) due to steric protection of the carbonyl and lack of labile protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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